molecular formula C21H20ClN5O2S B11236123 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide

Cat. No.: B11236123
M. Wt: 441.9 g/mol
InChI Key: WNXFGBIVDXRFHN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a complex organic compound that features a combination of several functional groups, including a chlorophenoxy group, a triazolothiadiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide typically involves multiple steps. One common approach starts with the preparation of the triazolothiadiazole core, which is achieved through the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic conditions . The chlorophenoxy group is introduced via nucleophilic substitution reactions, and the final propanamide moiety is formed through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H20ClN5O2S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H20ClN5O2S/c1-13-24-25-20-27(13)26-18(30-20)15-6-4-14(5-7-15)12-23-19(28)21(2,3)29-17-10-8-16(22)9-11-17/h4-11H,12H2,1-3H3,(H,23,28)

InChI Key

WNXFGBIVDXRFHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl

Origin of Product

United States

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